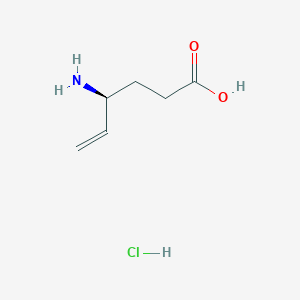

(S)-4-Aminohex-5-enoic acid hydroChloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H12ClNO2 |

|---|---|

Molecular Weight |

165.62 g/mol |

IUPAC Name |

(4S)-4-aminohex-5-enoic acid;hydrochloride |

InChI |

InChI=1S/C6H11NO2.ClH/c1-2-5(7)3-4-6(8)9;/h2,5H,1,3-4,7H2,(H,8,9);1H/t5-;/m1./s1 |

InChI Key |

FBNKOYLPAMUOHS-NUBCRITNSA-N |

Isomeric SMILES |

C=C[C@H](CCC(=O)O)N.Cl |

Canonical SMILES |

C=CC(CCC(=O)O)N.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for S 4 Aminohex 5 Enoic Acid Hydrochloride

Asymmetric Synthesis Approaches

Asymmetric synthesis is crucial for producing the desired (S)-enantiomer of 4-Aminohex-5-enoic acid, as the biological activity is often specific to one enantiomer. Various strategies have been developed, leveraging chiral starting materials and stereocontrolled reactions to achieve high enantioselectivity.

Enantioselective Routes from L-Glutamic Acid and Other Chiral Precursors

L-Glutamic acid has been extensively utilized as a chiral precursor for the synthesis of (S)-4-Aminohex-5-enoic acid. researchgate.net This approach takes advantage of the inherent chirality of L-glutamic acid to establish the desired stereocenter. One common strategy involves the conversion of L-glutamic acid into a cyclic intermediate, L-pyroglutamic acid, which serves as a versatile building block. drugfuture.com The synthesis of the key intermediate, (S)-2-oxopyrrolidine-5-carboxaldehyde, from L-glutamic acid allows for the introduction of the vinyl group at a later stage. researchgate.net

Besides L-glutamic acid, other chiral amino acids have also been employed. For instance, a scalable synthesis of both enantiomers of vigabatrin (B1682217) has been developed starting from the commercially available and cheaper amino acid, (R)-methionine. researchgate.net This highlights the utility of employing different chiral pool starting materials to achieve the target molecule.

Stereocontrolled Access to Chiral Intermediates

A key aspect of the synthesis of (S)-4-Aminohex-5-enoic acid is the stereocontrolled formation of chiral intermediates. One such crucial intermediate is (S)-5-vinyl-2-pyrrolidinone. researchgate.net The synthesis of this intermediate can be achieved through various methods, including the vinylation of a precursor lactam. An improved and safer method for the vinylation of 5-ethoxy-2-pyrrolidinone (B104525) to produce 5-vinyl-2-pyrrolidinone (B122288) has been reported, using vinyl magnesium bromide in the presence of potassium carbonate, which avoids the use of more hazardous reagents. researchgate.net

The stereoselective synthesis of β-lactams is another area of research that can provide access to chiral building blocks for amino acids. newdrugapprovals.org These methodologies, while not directly applied in all syntheses of (S)-4-Aminohex-5-enoic acid, represent a powerful tool for the stereocontrolled construction of amino acid derivatives.

Enantiodivergent Synthetic Strategies for Related Compounds

Enantiodivergent synthesis, the ability to generate either enantiomer of a product from a single chiral source, offers significant flexibility. A notable example is the synthesis of both (R)- and (S)-vigabatrin from (R)- and (S)-methionine, respectively. researchgate.net This strategy allows for the production of either enantiomer by simply choosing the corresponding enantiomer of the starting material. The synthesis involves a Wittig olefination and a pyrolytic elimination as key steps to construct the target molecule in gram scale amounts with high enantiopurity. researchgate.net

Total Synthesis and Route Optimization Studies

The total synthesis of (S)-4-Aminohex-5-enoic acid hydrochloride has been the subject of numerous studies, with a focus on improving efficiency, scalability, and safety. These studies often involve the exploration of novel reagents and reaction pathways.

Strategies Employing Succinimide (B58015) Derivatives and Reductive Processes

Succinimide derivatives serve as valuable starting materials in several synthetic routes. For example, the reduction of succinimide can lead to the formation of 5-hydroxy-2-pyrrolidinone, a precursor to the key intermediate 5-ethoxy-2-pyrrolidinone. researchgate.net Furthermore, L-pyroglutamic acid, a cyclic derivative of glutamic acid which can be considered a substituted succinimide, is a cornerstone in many syntheses. drugfuture.com A described synthesis of radiolabeled vigabatrin starts with the reduction of pyroglutamic acid to the corresponding alcohol, followed by a series of transformations to introduce the vinyl group. drugfuture.com

Utilization of Organometallic Reagents in Stereoselective Bond Formation

Organometallic reagents play a crucial role in the stereoselective formation of carbon-carbon bonds. In the context of synthesizing (S)-4-Aminohex-5-enoic acid, organometallic reagents are instrumental in introducing the vinyl group. A key step in one of the synthetic routes involves the reaction of 5-ethoxy-2-pyrrolidinone with the organometallic reagent vinyl magnesium bromide (VMgBr). researchgate.net This Grignard reagent acts as a vinyl anion equivalent, attacking the electrophilic carbon of the lactam precursor to form the desired 5-vinyl-2-pyrrolidinone intermediate. researchgate.net The stereoselectivity of such additions can often be influenced by the substrate and reaction conditions.

Multistep Convergent and Linear Synthetic Pathways

The construction of the (S)-4-Aminohex-5-enoic acid backbone is primarily achieved through linear synthetic sequences, where the molecule is built step-by-step in a sequential manner. Convergent syntheses, while theoretically advantageous for complex molecules, are less commonly reported for this specific compound.

A linear synthesis involves the sequential modification of a starting material through a series of reactions until the final product is formed. This is the most documented approach for (S)-4-Aminohex-5-enoic acid. Numerous strategies begin with a chiral starting material (a "chiral pool" approach) to establish the desired stereochemistry at the C4 position.

One notable linear pathway starts from the commercially available butane-1,4-diol. lookchem.com This multistep process establishes the chiral center using Sharpless asymmetric aminohydroxylation. The key steps are outlined below:

Preparation of an α,β-unsaturated trans ester : Butane-1,4-diol is first monoprotected and then oxidized to an aldehyde. A subsequent Horner-Wadsworth-Emmons reaction extends the carbon chain and introduces a double bond, forming the unsaturated ester. lookchem.com

Asymmetric Aminohydroxylation : This crucial step introduces the amine and hydroxyl groups across the double bond with the correct stereochemistry, creating a chiral intermediate.

Formation of the Allyl Amine : The resulting β-amino carbonylhydrazone is treated with sodium hexamethyldisilazide (NaHMDS) and lithium aluminum hydride (LiAlH4) to yield the corresponding allyl amine. lookchem.com

Final Steps : The protecting groups are removed, and the primary alcohol is oxidized to a carboxylic acid to yield the final product. lookchem.com

Another effective linear strategy utilizes (R)-methionine as the chiral starting material. researchgate.net This approach leverages the inherent chirality of the amino acid to construct the target molecule in five main steps, with key transformations including Wittig olefination and pyrolytic elimination to install the terminal vinyl group. researchgate.net Similarly, carbohydrates like D-glucose have been explored as starting points, using a Ferrier rearrangement to generate key intermediates, although this route has faced challenges in the final steps. mdpi.com

| Comparison of Synthetic Pathways for (S)-4-Aminohex-5-enoic Acid | ||

|---|---|---|

| Pathway Type | Starting Material Example | Key Synthetic Steps |

| Linear Synthesis | Butane-1,4-diol lookchem.com | - Horner-Wadsworth-Emmons Reaction

|

| Linear Synthesis | (R)-Methionine researchgate.net | - Wittig Olefination

|

| Linear Synthesis | D-Glucose mdpi.com | - Ferrier Rearrangement

|

| Convergent Synthesis | Hypothetical Fragments | - Separate synthesis of chiral amino-vinyl and carboxylate fragments

|

Synthesis of Structurally Related Chiral Aminohexenoic Acid Analogues

The synthesis of analogues of (S)-4-Aminohex-5-enoic acid is crucial for exploring new therapeutic agents and understanding biological mechanisms. Modern synthetic chemistry, particularly biocatalysis, offers powerful tools for creating a diverse range of chiral amino acids. rsc.org These enzymatic methods are prized for their high stereoselectivity and ability to function under mild, environmentally friendly conditions. nih.gov

Enzymatic approaches are particularly well-suited for producing chiral amino acid analogues. Key enzyme classes used in these syntheses include:

Transaminases (TAs) : These enzymes catalyze the transfer of an amino group from a donor molecule to a prochiral ketone, establishing a new chiral center with high enantioselectivity. nih.gov By selecting different ketone precursors, a wide variety of amino acid analogues can be produced.

Amino Acid Dehydrogenases (AADHs) : AADHs catalyze the reductive amination of α-keto acids to generate chiral amino acids. nih.gov The process requires a cofactor, typically NADH or NADPH, which is often regenerated in situ using a secondary enzyme system. This method is highly effective for preparing optically pure amino acids. nih.gov

Ketoreductases (KREDs) : These enzymes can be used to produce chiral hydroxy acids, which are key intermediates in the synthesis of many chiral amino acids. For instance, the reduction of a keto group to a hydroxyl group sets the stereocenter, which can then be converted to an amine via chemical steps.

These biocatalytic routes allow for systematic modifications to the structure of (S)-4-Aminohex-5-enoic acid. For example, analogues could be synthesized with:

Variations in the length of the carbon backbone.

The introduction of substituents on the alkyl chain.

Modification of the terminal vinyl group to other functional groups.

By employing a library of engineered enzymes and a diverse set of starting keto-acid or ketone substrates, chemists can generate a wide array of chiral aminohexenoic acid analogues for biological evaluation. rsc.orgnih.gov

| Biocatalytic Methods for Synthesizing Chiral Amino Acid Analogues | |

|---|---|

| Enzyme Class | Reaction and Application |

| Transaminases (TAs) | Catalyze stereoselective amination of prochiral ketones; versatile for creating various analogues by changing the ketone substrate. nih.gov |

| Amino Acid Dehydrogenases (AADHs) | Perform reductive amination of α-keto acids with high enantioselectivity; suitable for producing analogues from corresponding keto-acid precursors. nih.gov |

| Ketoreductases (KREDs) | Generate chiral hydroxy intermediates from ketones, which can then be chemically converted to the target amino acid analogues. |

Chemical Reactivity and Derivatization Strategies for S 4 Aminohex 5 Enoic Acid Hydrochloride

Reactions at the Amino and Carboxyl Functionalities

The reactivity of (S)-4-aminohex-5-enoic acid at its amino and carboxyl termini is characteristic of standard α,β, or γ-amino acids. libretexts.org These two functional groups provide convenient handles for modification, including acylation, alkylation, esterification, and amidation, allowing for the synthesis of a wide array of derivatives.

The primary amino group can readily undergo nucleophilic attack on various electrophiles. Acylation with acid chlorides or anhydrides under basic conditions yields the corresponding N-acyl derivatives. libretexts.org This reaction is fundamental for introducing diverse substituents or for protecting the amino group during transformations at other parts of the molecule.

The carboxyl group can be converted to esters, amides, or acid chlorides. openstax.org Esterification is typically achieved by reacting the amino acid with an alcohol in the presence of an acid catalyst, such as HCl or H₂SO₄, in a process known as the Fischer esterification. openstax.orglibretexts.org Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), can facilitate ester and amide bond formation under milder, neutral conditions. jackwestin.comorgsyn.org The formation of amides through direct reaction with amines is generally inefficient due to acid-base neutralization; therefore, activating agents like DCC are crucial for preparing amide derivatives. openstax.org

These fundamental reactions are pivotal for creating libraries of compounds with modified polarity, steric bulk, and hydrogen bonding capabilities at the amino and carboxyl ends of the molecule.

Transformations Involving the Terminal Alkene Moiety

The terminal vinyl group in (S)-4-aminohex-5-enoic acid is a key site for chemical modification, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures. Standard alkene reactions can be applied to this moiety, often with high regioselectivity and stereoselectivity. savemyexams.comsavemyexams.com

Key Transformations of the Terminal Alkene:

| Reaction Type | Reagents & Conditions | Resulting Functional Group/Structure | Key Features |

| Hydroboration-Oxidation | 1. BH₃·THF or 9-BBN 2. H₂O₂, NaOH | Primary Alcohol (-CH₂CH₂OH) | Anti-Markovnikov addition; Syn-stereochemistry. chemistrytalk.orgmasterorganicchemistry.comlibretexts.org |

| Hydrogenation | H₂, Pd/C or PtO₂ | Ethyl group (-CH₂CH₃) | Saturation of the double bond. |

| Halogenation | Br₂, Cl₂, or I₂ in CCl₄ | Vicinal Dihalide (-CHXCH₂X) | Anti-addition of halogens. |

| Epoxidation | m-CPBA or other peroxy acids | Epoxide (Oxirane) | Forms a three-membered cyclic ether. |

| Olefin Metathesis | Grubbs' or Schrock's catalyst | Varies (e.g., new C=C bonds) | Enables cross-metathesis with other alkenes or ring-closing metathesis. wikipedia.orglibretexts.org |

| Oxidative Cleavage | 1. O₃ 2. Zn/H₂O or (CH₃)₂S | Aldehyde (-CHO) | Cleavage of the C=C bond to form smaller carbonyl compounds. |

One of the most synthetically useful transformations is hydroboration-oxidation . This two-step process allows for the anti-Markovnikov addition of water across the double bond, selectively forming a primary alcohol at the terminal position. chemistrytalk.orglibretexts.orgorganic-chemistry.org This reaction proceeds with syn-stereochemistry, where the hydrogen and the hydroxyl group are added to the same face of the double bond. masterorganicchemistry.com

Olefin metathesis , a Nobel Prize-winning reaction, offers powerful strategies for carbon-carbon bond formation. wikipedia.orglibretexts.org Using well-defined ruthenium (Grubbs') or molybdenum (Schrock's) catalysts, the terminal alkene can participate in cross-metathesis with other olefins to generate new, more substituted alkenes. harvard.edu This methodology provides a direct route to analogues with extended side chains or complex substituents.

Intramolecular Cyclization Pathways and Heterocyclic Formation

The linear structure of (S)-4-aminohex-5-enoic acid, containing both a nucleophilic amino group and an electrophilic carboxyl group, is predisposed to intramolecular cyclization, particularly to form lactams (cyclic amides). The formation of a six-membered δ-lactam is a potential pathway, especially upon activation of the carboxylic acid. This type of cyclization is a common reaction in γ- and δ-amino acids. mdpi.com

For instance, synthetic routes towards vigabatrin (B1682217), the racemic form of 4-aminohex-5-enoic acid, often proceed through cyclic intermediates like 2-carbonyl-5-vinyl-pyrrolidine-3-amide, which is then hydrolyzed under acidic conditions to yield the final product. google.com This highlights the propensity of related precursors to form heterocyclic structures. Palladium-catalyzed intramolecular aza-Wacker-type cyclizations have also been employed with similar vinyl-substituted amides to create rigid, bicyclic heterocyclic systems. nih.gov Brønsted acid-promoted intramolecular reactions involving vinyl groups and hydrazones have been shown to lead to the formation of polysubstituted indenes, demonstrating another potential cyclization pathway for appropriately derivatized analogues. rsc.org

Rational Design and Synthesis of Chemically Modified Analogues

The rational design of analogues of (S)-4-aminohex-5-enoic acid aims to explore new chemical space and modulate biological activity by systematically altering its structure.

Alkynyl and Haloalkenyl Derivatives

Modification of the terminal alkene to an alkyne or a haloalkene introduces significant changes in the geometry and electronic properties of the side chain. The synthesis of alkynyl derivatives, such as (S)-trans-γ-butenynyl γ-aminobutyric acid, has been achieved enantioselectively. rsc.org Such syntheses may involve novel hydride reductions of pentadiynylic ethers to create the trans-enyne structure. rsc.org General methods for synthesizing alkynyl ketones and carboxylic acids often involve the coupling of terminal alkynes with acid chlorides, catalyzed by copper(I) salts. organic-chemistry.org

Haloalkenyl derivatives can be prepared through standard electrophilic addition of halogens (e.g., Br₂) to the terminal alkene, followed by elimination of HX to install a vinyl halide.

Substituted Aryl and Heteroaromatic Aminohexenoic Acids

Introducing aryl and heteroaromatic groups can significantly alter the pharmacokinetic and pharmacodynamic properties of the parent molecule. The synthesis of β-aryl substituted GABA derivatives is well-established and often relies on methodologies like the Michael addition or rhodium-catalyzed conjugate addition of arylboronic acids to unsaturated precursors. nih.govresearchgate.net Similar strategies can be adapted for the synthesis of γ-aryl analogues. Reductive amination of γ-keto acids with benzylamines is another efficient method for producing N-benzyl γ-phenyl GABA derivatives. nih.gov Copper-catalyzed carboamination of alkenes provides another route to GABA derivatives, where the alkene is difunctionalized. organic-chemistry.org

Synthetic Approaches to Aryl-Substituted GABA Analogues:

| Synthetic Method | Key Reagents | Type of Analogue Produced | Reference |

| Asymmetric Michael Addition | Chiral auxiliaries, organocatalysts | β-Aryl GABA derivatives | nih.gov |

| Rh-Catalyzed Boronic Acid Addition | Arylboronic acids, Rh catalyst | γ-Aryl GABA derivatives | researchgate.net |

| Reductive Amination | γ-keto acids, benzylamines, ammonia (B1221849) borane | N-Benzyl γ-phenyl GABA derivatives | nih.gov |

| Copper-Catalyzed Carboamination | Alkenes, nitriles, Cu(I) catalyst | γ-Amino butyric acid derivatives | organic-chemistry.org |

Oligomeric and Peptide-Derived Conjugates

The amino and carboxyl groups of (S)-4-aminohex-5-enoic acid serve as ideal anchor points for the synthesis of oligomers and for conjugation to peptides. Dimerization can occur through the formation of an amide bond between the amino group of one molecule and the carboxyl group of another. An example is the known impurity 4-((4-aminohex-5-enoyl)amino)hex-5-enoic acid.

Furthermore, the molecule can be incorporated into peptide sequences using standard solid-phase or solution-phase peptide synthesis protocols. The amino group can be protected (e.g., with Fmoc or Boc), and the carboxyl group can be activated (e.g., with DCC/HOBt or HBTU) to facilitate coupling with other amino acids or peptide fragments. This strategy allows for the creation of peptide-drug conjugates, where the aminohexenoic acid moiety can act as a unique structural element or a pharmacophore.

High Resolution Spectroscopic Characterization and Absolute Configuration Determination

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of (S)-4-Aminohex-5-enoic acid hydrochloride. Through one-dimensional (1D) and two-dimensional (2D) NMR experiments, a complete and unambiguous assignment of all proton and carbon signals is achieved.

The ¹H NMR spectrum of this compound provides crucial information about the chemical environment of the protons in the molecule. The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of each proton. For instance, protons adjacent to electronegative atoms or functional groups will appear at a higher chemical shift (downfield).

Similarly, the ¹³C NMR spectrum reveals the chemical environment of each carbon atom. The number of distinct signals in the ¹³C NMR spectrum corresponds to the number of non-equivalent carbon atoms in the molecule, providing a clear picture of the carbon backbone.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C-2 | ~2.5 | ~175 |

| C-3 | ~1.8-2.0 | ~30 |

| C-4 | ~3.5 | ~55 |

| C-5 | ~5.8 | ~135 |

Note: The exact chemical shifts can vary depending on the solvent and concentration used for the NMR experiment.

To establish the connectivity between protons and carbons and to confirm the stereochemistry, advanced 2D NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. sdsu.edu Cross-peaks in the COSY spectrum reveal the ¹H-¹H spin-spin coupling networks within the molecule, allowing for the tracing of the carbon chain. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. youtube.comemerypharma.com This provides a direct link between the ¹H and ¹³C NMR spectra, aiding in the definitive assignment of carbon resonances. youtube.comemerypharma.com

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.eduyoutube.com This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule. emerypharma.comyoutube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique is instrumental in determining the stereochemistry of the molecule by identifying protons that are close to each other in space, regardless of whether they are directly bonded. The intensity of the NOESY cross-peaks is inversely proportional to the sixth power of the distance between the protons.

Through the combined analysis of these 2D NMR spectra, the complete bonding framework and the (S)-configuration at the C-4 chiral center of this compound can be unequivocally confirmed. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. nih.gov This allows for the determination of the exact molecular formula of this compound, which is C₆H₁₂ClNO₂. chemscene.com The measured monoisotopic mass will be very close to the calculated theoretical mass, confirming the elemental composition. molport.com

Table 2: HRMS Data for this compound

| Ion | Calculated m/z | Measured m/z |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is often used for the analysis of volatile compounds. Since amino acids are not inherently volatile, a derivatization step is necessary. sigmaaldrich.commdpi.com This typically involves converting the carboxylic acid and amine functional groups into less polar and more volatile esters and amides, for example, through methylation or silylation. sigmaaldrich.comnorthwestern.edu

The derivatized (S)-4-Aminohex-5-enoic acid is then separated by gas chromatography and detected by the mass spectrometer. The resulting mass spectrum will show the molecular ion of the derivative and a characteristic fragmentation pattern that can be used to confirm the structure of the original molecule. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. youtube.com Different functional groups vibrate at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum will exhibit characteristic absorption bands corresponding to its key functional groups:

Table 3: Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Description |

|---|---|---|

| O-H (Carboxylic Acid) | 2500-3300 | Broad |

| N-H (Ammonium Salt) | 2800-3200 | Broad, overlaps with O-H |

| C=O (Carboxylic Acid) | 1700-1730 | Strong, sharp |

| C=C (Alkene) | 1640-1680 | Medium |

| C-N | 1020-1250 |

The presence of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the carboxylic acid, amine (as a hydrochloride salt), and alkene functional groups within the molecule. libretexts.org

Chiroptical Spectroscopy (Circular Dichroism, CD) for Enantiomeric Purity and Absolute Configuration

No publicly available studies detailing the Circular Dichroism (CD) analysis of this compound were found. CD spectroscopy is a powerful technique for confirming the enantiomeric purity and absolute configuration of chiral molecules by measuring the differential absorption of left- and right-circularly polarized light. However, without experimental or theoretical CD spectra for this specific compound, a detailed analysis is not possible.

X-ray Crystallography for Solid-State Structural Elucidation

Similarly, a search for single-crystal X-ray crystallography data for this compound did not yield any specific results. This technique provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid, confirming the absolute configuration and revealing details about bond lengths, bond angles, and intermolecular interactions. The absence of a published crystal structure prevents the creation of a data table with crystallographic parameters.

Due to the lack of specific research data for this compound in the requested areas, a detailed article that adheres to the provided outline and content requirements cannot be generated at this time.

Computational Chemistry and Theoretical Studies of S 4 Aminohex 5 Enoic Acid Hydrochloride

Quantum Chemical Calculations (Ab Initio and DFT) for Electronic Structure

Quantum chemical calculations, including both ab initio methods and Density Functional Theory (DFT), are powerful techniques for investigating the electronic structure of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and electrostatic potential, which are fundamental to understanding a molecule's reactivity and its interactions with biological macromolecules.

While specific studies detailing a full quantum chemical analysis of (S)-4-Aminohex-5-enoic acid are not abundant in the public domain, the principles of these methods are routinely applied in the field. For a molecule like Vigabatrin (B1682217), DFT calculations would typically be employed to:

Optimize the molecular geometry: Determining the lowest energy conformation of the molecule.

Calculate electronic properties: This includes the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule.

Generate Molecular Electrostatic Potential (MEP) maps: These maps illustrate the charge distribution across the molecule, highlighting electrophilic and nucleophilic regions that are crucial for molecular recognition and interaction with the active site of an enzyme.

In broader studies involving GABA-AT inhibitors, quantum mechanical methods have been used to optimize the geometries of various ligands before performing molecular docking studies. For instance, the B3LYP/6-31G** level of theory has been utilized for such optimizations, ensuring that the ligand conformations are energetically favorable before predicting their binding modes. Although detailed results for Vigabatrin itself are not always the focus of these publications, its role as a reference compound implies that similar computational standards are applied to it.

Table 1: Representative Data from Quantum Chemical Calculations of Small Molecules

| Property | Description | Typical Application in Drug Design |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons. | Understanding reactivity and potential for oxidation. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons. | Assessing electrophilicity and susceptibility to nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO; an indicator of chemical stability. | A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. | Identifying regions for hydrogen bonding and electrostatic interactions with a target protein. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand Binding

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. These simulations provide valuable insights into the conformational flexibility of a ligand and the stability of a ligand-protein complex.

Several studies have employed MD simulations to investigate the binding of inhibitors to GABA-AT, with Vigabatrin often used as a reference compound. In these simulations, a system containing the GABA-AT enzyme, the ligand (Vigabatrin or an analogue), and a solvent (typically water) is created. The forces between the atoms are calculated, and Newton's laws of motion are used to simulate the dynamic evolution of the system.

Key findings from such simulations include:

Stability of the Ligand-Protein Complex: The root-mean-square deviation (RMSD) of the protein and ligand atoms is monitored over the simulation time to assess the stability of the binding. A stable RMSD suggests that the ligand remains securely bound in the active site.

Conformational Changes: MD simulations can reveal how the binding of a ligand may induce conformational changes in the enzyme, and vice versa. It can also be used to explore the different conformations that the ligand itself can adopt within the binding pocket.

Interaction Analysis: The simulations allow for a detailed analysis of the interactions between the ligand and the amino acid residues of the enzyme, such as hydrogen bonds and hydrophobic contacts, and how these interactions persist or change over time.

For example, in a study aimed at discovering novel GABA-AT inhibitors, MD simulations of 100 nanoseconds were performed for several candidate compounds in complex with GABA-AT, and the results were compared to the Vigabatrin-GABA-AT complex to ensure the stability of the predicted binding modes. nih.gov

Molecular Docking Studies for Enzyme-Ligand Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug design, it is used to predict how a ligand, such as (S)-4-Aminohex-5-enoic acid, binds to the active site of its target enzyme, GABA-AT.

Numerous molecular docking studies have been conducted on GABA-AT inhibitors, and Vigabatrin is consistently used as a reference compound to validate the docking protocols. These studies have provided a detailed picture of the interactions between Vigabatrin and the GABA-AT active site.

Key Interactions of Vigabatrin with GABA-AT:

Hydrogen Bonds: The amino and carboxyl groups of Vigabatrin are crucial for forming hydrogen bonds with key amino acid residues in the active site.

Salt Bridges: The charged groups of the zwitterionic form of Vigabatrin can form salt bridges with charged residues in the enzyme.

Hydrophobic Interactions: The vinyl group and the aliphatic chain of Vigabatrin can engage in hydrophobic interactions with nonpolar residues.

One study reported a binding energy of -5.13 kcal/mol for the interaction of Vigabatrin with B-DNA, suggesting a potential for off-target interactions. researchgate.netnewdrugapprovals.orgresearchgate.netnih.gov In the context of its primary target, another study on quinazolinonyl analogues as GABA-AT inhibitors reported a binding energy of -4.4 kcal/mol for Vigabatrin. nih.gov

Table 2: Predicted Interactions of Vigabatrin in the GABA-AT Active Site from Molecular Docking Studies

| Interaction Type | Interacting Residues in GABA-AT |

| Hydrogen Bonds | Lys357, Gln329, Asp326 |

| Salt Bridge | Lys357, Asp326, Glu293 |

| Hydrophobic Interactions | Phe217 |

Source: Data compiled from multiple docking studies. nih.gov

These interactions are critical for the initial recognition and binding of Vigabatrin to the enzyme, which is a prerequisite for its mechanism-based inactivation of GABA-AT.

Structure-Activity Relationship (SAR) Elucidation through Computational Models

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are often employed to establish a mathematical relationship between the chemical properties of a series of compounds and their activities.

While comprehensive QSAR studies focusing on a series of Vigabatrin analogues are not extensively reported, Vigabatrin has served as a crucial benchmark in the development of QSAR models for other classes of GABA-AT inhibitors. In these studies, the activity of new compounds is often compared to that of Vigabatrin.

The general principles of SAR for GABA-AT inhibitors, informed by the structure of Vigabatrin, suggest that:

The presence of a carboxylic acid and an amino group in a specific spatial arrangement is essential for binding to the active site.

The vinyl group of Vigabatrin is critical for its mechanism-based inhibition, acting as a Michael acceptor after enzymatic activation.

Modifications to the carbon skeleton can influence potency and selectivity.

Computational SAR studies on other series of compounds have highlighted the importance of descriptors such as molecular weight, logP, and various electronic and topological parameters in determining the inhibitory activity against GABA-AT. These models, validated using Vigabatrin as a known active compound, can then be used to predict the activity of newly designed compounds.

In Silico Design of Novel Analogues

The structural and mechanistic information gleaned from computational studies of (S)-4-Aminohex-5-enoic acid has been pivotal in the in silico design of novel GABA-AT inhibitors with potentially improved properties. Vigabatrin serves as a scaffold or a template for the design of new molecules.

Strategies for the in silico design of novel analogues include:

Pharmacophore Modeling: A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to bind to a specific target. A pharmacophore model for GABA-AT inhibitors was developed based on the docked conformation of Vigabatrin. nih.gov This model, consisting of features like hydrogen bond donors and acceptors, and hydrophobic regions, was then used to screen large chemical databases for new compounds with a similar arrangement of functional groups. nih.gov

Structure-Based Drug Design: With the availability of the crystal structure of GABA-AT, researchers can design new molecules that fit snugly into the active site and form favorable interactions with the surrounding amino acid residues. This often involves modifying the Vigabatrin scaffold to enhance binding affinity or to improve pharmacokinetic properties.

Bioisosteric Replacement: This strategy involves replacing certain functional groups in the Vigabatrin molecule with other groups that have similar physical or chemical properties, with the aim of improving potency, reducing side effects, or altering metabolic stability.

One notable success in the design of novel analogues is the development of (1S,3S)-3-amino-4-difluoromethylenyl-1-cyclopentanoic acid (CPP-115), a conformationally rigid analogue of Vigabatrin. This compound was designed to be a more potent inactivator of GABA-AT and has shown promise in preclinical and clinical studies. The design of such compounds relies heavily on the foundational understanding of the structure and mechanism of Vigabatrin, much of which has been elucidated through computational methods.

Enzymological and Mechanistic Research on S 4 Aminohex 5 Enoic Acid Hydrochloride Interactions

Mechanism of Inactivation of GABA Aminotransferase (GABA-AT)

(S)-4-Aminohex-5-enoic acid, also known as vigabatrin (B1682217), functions as a "suicide substrate" for GABA-AT. nih.gov This means the enzyme's own catalytic mechanism converts the compound into a reactive species that irreversibly inactivates the enzyme. nih.govnih.gov The inactivation process is highly specific and involves the formation of a covalent bond between the inactivator and the enzyme's active site. nih.govacs.org

Elucidation of Covalent Adduct Formation and Enzyme Modification

The inactivation of GABA-AT by (S)-4-aminohex-5-enoic acid proceeds through two primary pathways, both culminating in the formation of a stable covalent adduct with the enzyme. nih.govacs.org The major pathway, accounting for approximately 70-75% of inactivation events, is a Michael addition reaction. nih.govresearchgate.net The minor pathway, responsible for the remaining 25-30%, proceeds through an enamine intermediate. nih.govnih.gov

Michael Addition Pathway (Major Pathway):

Schiff Base Formation: The process begins with the formation of a Schiff base between the amino group of (S)-4-aminohex-5-enoic acid and the pyridoxal (B1214274) 5'-phosphate (PLP) cofactor in the enzyme's active site. nih.gov

Deprotonation and Tautomerization: The enzyme's catalytic base abstracts a proton from the C4 position of the inactivator. This is followed by tautomerization to form a conjugated Michael acceptor. nih.govacs.org

Nucleophilic Attack: A nucleophilic lysine (B10760008) residue in the active site (Lys-329) attacks the activated vinyl group of the transformed inactivator. nih.govresearchgate.net

Covalent Adduct Formation: This nucleophilic attack results in the formation of a stable, irreversible covalent bond between the inactivator and the enzyme. nih.govresearchgate.net

Enamine Pathway (Minor Pathway):

Initial Steps: Similar to the major pathway, a Schiff base is formed, followed by proton abstraction.

Alternative Tautomerization: In this pathway, tautomerization occurs through the vinyl group, leading to the formation of an enamine intermediate. nih.govnih.gov

Enamine Attack: The enamine intermediate then attacks the enzyme-bound PLP cofactor, leading to the formation of a different covalent adduct and inactivation of the enzyme. nih.govacs.org

Crystal structure analysis of GABA-AT inactivated by vigabatrin has provided direct evidence for the formation of a ternary adduct involving the inactivator, the PLP cofactor, and the active site lysine residue (Lys-329). researchgate.net

Role of Pyridoxal 5'-Phosphate (PLP) in the Inactivation Cascade

Pyridoxal 5'-phosphate (PLP), a derivative of vitamin B6, is an essential cofactor for GABA-AT and plays a central role in the inactivation by (S)-4-aminohex-5-enoic acid. northwestern.edudrugbank.com

Initial Binding and Schiff Base Formation: PLP is covalently bound to a lysine residue in the active site of the native enzyme via a Schiff base. drugbank.com The incoming (S)-4-aminohex-5-enoic acid displaces this lysine to form a new Schiff base with PLP, which is the first step in the catalytic and inactivation process. nih.gov

Electron Sink: The pyridine (B92270) ring of PLP acts as an "electron sink," stabilizing the carbanionic intermediate formed after the abstraction of the C4 proton from the inactivator. This stabilization is crucial for the subsequent tautomerization steps in both the Michael addition and enamine pathways. drugbank.com

Target in the Enamine Pathway: In the minor inactivation pathway, the PLP cofactor itself becomes the target of the nucleophilic attack by the enamine intermediate, leading to a modified cofactor-inactivator adduct. nih.govacs.org

Studies have shown that both the synthesis and degradation of GABA are dependent on PLP, highlighting its critical role in GABA metabolism. nih.gov

Stereochemical Specificity in Enzyme Recognition and Turnover

The interaction between GABA-AT and 4-aminohex-5-enoic acid is highly stereospecific. The pharmacologically active enantiomer is the (S)-form. nih.gov The (R)-enantiomer does not exhibit significant inactivation of the enzyme. nih.gov This stereoselectivity is a reflection of the three-dimensional architecture of the enzyme's active site, which can accommodate the (S)-enantiomer in the correct orientation for catalysis and subsequent inactivation.

The precise positioning of the vinyl group of the (S)-enantiomer within the active site is critical for the inactivation process. Molecular modeling studies have suggested that for the major Michael addition pathway to occur, the vinyl group must rotate to be in proximity to the nucleophilic lysine residue. researchgate.net The conformational flexibility of the (S)-enantiomer allows for this rotation, whereas a conformationally rigid analog was found to inactivate the enzyme exclusively through the minor enamine pathway. acs.org

Substrate Mimicry and Enzymatic Catalysis in Aminotransferases

(S)-4-Aminohex-5-enoic acid's effectiveness as a mechanism-based inactivator is rooted in its ability to act as a substrate mimic for GABA-AT. drugbank.com As a structural analog of GABA, it is recognized by the enzyme and enters the catalytic cycle. researchgate.net

The initial steps of the enzymatic processing of (S)-4-aminohex-5-enoic acid are identical to those for the natural substrate, GABA. nih.gov This includes the formation of the external aldimine with PLP and the subsequent abstraction of the γ-proton. It is at this stage that the catalytic pathway diverges from the normal reaction. Instead of being converted to a product and released, the vinyl group of the inactivator is positioned to react with the enzyme, leading to the irreversible inactivation.

The efficiency of this inactivation is quantified by the partition ratio, which is the number of catalytic turnovers per inactivation event. For vigabatrin, the partition ratio is relatively low, indicating that it is an efficient inactivator. nih.gov

Biochemical Pathways Involving Gamma-Amino Acid Metabolism in Research Models

The administration of (S)-4-aminohex-5-enoic acid in various research models has been instrumental in studying the biochemical consequences of elevated GABA levels in the central nervous system. By irreversibly inhibiting GABA-AT, it effectively blocks the major catabolic pathway for GABA, leading to its accumulation. nih.govresearchgate.net

In animal models of epilepsy, treatment with vigabatrin leads to a significant increase in brain GABA concentrations, which is correlated with seizure protection. nih.govplos.org These studies have helped to elucidate the role of the GABA shunt in brain energy metabolism and its connection to neuronal excitability. The GABA shunt is a metabolic pathway that bypasses two steps of the Krebs cycle, converting α-ketoglutarate to succinate (B1194679) via glutamate (B1630785) and GABA. Inhibition of GABA-AT by vigabatrin effectively slows down this shunt, leading to measurable changes in the levels of related metabolites. researchgate.net

Furthermore, research in rat models has shown that vigabatrin administration not only increases GABA levels but can also have downstream effects on other neurotransmitter systems and metabolic pathways. nih.govresearchgate.net

Design Principles for Mechanism-Based Enzyme Inactivators (Chemical Perspective)

The development of (S)-4-aminohex-5-enoic acid is a classic example of rational drug design based on the principles of mechanism-based enzyme inactivation. nih.govutexas.edu These inactivators, also known as suicide substrates, are generally unreactive compounds that are converted into highly reactive species by the target enzyme's catalytic mechanism. nih.govnorthwestern.edu

The key design principles include:

Substrate Analogy: The inactivator must be structurally similar to the enzyme's natural substrate to ensure recognition and binding to the active site. nih.gov

Latent Reactive Group: The molecule contains a "masked" reactive group that is unmasked only after the enzyme has initiated its catalytic cycle. In the case of (S)-4-aminohex-5-enoic acid, the vinyl group is the latent reactive moiety. nih.govacs.org

Enzyme-Catalyzed Activation: The conversion of the latent group into a reactive electrophile or nucleophile is catalyzed by the target enzyme itself. northwestern.edu

Irreversible Covalent Modification: The activated species forms a stable covalent bond with a nucleophilic or electrophilic residue in the enzyme's active site, leading to irreversible inactivation. wikipedia.org

This approach offers a high degree of specificity because the inactivator is only activated by the target enzyme, minimizing off-target effects. nih.gov The design of such molecules requires a detailed understanding of the enzyme's structure and catalytic mechanism. taylorfrancis.com

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Separation and Purity Profiling

Chromatography stands as a cornerstone for the analysis of (S)-4-Aminohex-5-enoic acid, providing powerful tools for both quantitative assessment and the critical evaluation of enantiomeric purity.

High-Performance Liquid Chromatography (HPLC) is a widely applied technique for the quantification of (S)-4-Aminohex-5-enoic acid in various matrices. wjarr.com Given the compound's poor UV absorbance, pre-column derivatization is a common strategy to introduce a chromophoric or fluorophoric tag, enabling sensitive detection. nih.gov

One established method involves derivatization with 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS), a reagent specific for primary and secondary amines. researchgate.netactapharmsci.com The reaction creates a derivative that can be detected by a UV-Vis detector. nih.gov The derivatization is typically performed under controlled conditions of pH, temperature, and time to ensure the reaction proceeds quantitatively. actapharmsci.com The resulting derivatives are then separated on a C18 reversed-phase column with a mobile phase often consisting of an acetonitrile (B52724) and acid buffer mixture. researchgate.netnih.gov This approach has proven to be linear over a significant concentration range, with a lower limit of detection in the nanogram range. actapharmsci.com

Another common derivatizing agent is o-phthaldialdehyde (OPA), which reacts with the primary amine of the compound to form a highly fluorescent isoindole derivative, allowing for sensitive fluorescence detection. nih.gov This method is particularly useful for analyzing low concentrations of the compound. nih.gov

Table 1: HPLC Methods for Quantitative Analysis of Vigabatrin (B1682217)

| Parameter | Method 1 (NQS Derivatization) | Method 2 (NQS Derivatization) | Method 3 (OPA Derivatization) |

| Derivatizing Agent | 1,2-naphthoquinone-4-sulfonic acid sodium salt (NQS) | 1,2-naphthoquinone-4-sulphonic acid sodium salt (NQS) | o-phthaldialdehyde (OPA) |

| Column | C18 | C18 | 3 µm particle size reversed-phase |

| Mobile Phase | 10 mM phosphoric acid-acetonitrile (75:25) | Acetonitrile and 10 mM orthophosphoric acid (pH 2.5) gradient | Multi-step gradient of two solvents |

| Detection | UV at 451 nm | UV-Vis | Fluorescence |

| Linearity Range | 0.0576 - 2.1600 µg/20µl | 0.8 - 30.0 µg/ml | Not specified |

| Limit of Detection (LOD) | 10.8 ng/20µl | Not specified | Not specified |

| Limit of Quantitation (LOQ) | 43.2 ng/20µl | Not specified | Not specified |

| Internal Standard | Aspartame | Tranexamic acid | Not specified |

| Reference | actapharmsci.com | nih.gov | nih.gov |

Since (S)-4-Aminohex-5-enoic acid is a chiral molecule, distinguishing it from its R-(-)-enantiomer is crucial. The determination of enantiomeric excess (ee) is essential for ensuring the stereochemical purity of the active substance. heraldopenaccess.us Chiral HPLC is the definitive method for this purpose. heraldopenaccess.usuma.es

A direct chiral HPLC method has been successfully developed for the resolution and quantification of the R-(-)- and S-(+)-enantiomers of Vigabatrin without the need for derivatization. nih.gov This method utilizes a macrocyclic glycopeptide antibiotic chiral stationary phase (CSP) based on teicoplanin aglycone. The separation mechanism on this type of CSP involves multiple interactions, including hydrogen bonding, ionic interactions, and steric hindrance, which differ for the two enantiomers, allowing for their separation. nih.gov

The separation is typically achieved using a mobile phase of ethanol (B145695) and water, with UV detection at a low wavelength (e.g., 210 nm) to detect the native compound. nih.gov This method has been validated, demonstrating excellent linearity, recovery, and precision for both enantiomers. nih.gov

Table 2: Chiral HPLC Method for Enantiomeric Separation

| Parameter | Method Details |

| Principle | Direct separation without derivatization |

| Chiral Stationary Phase (CSP) | Teicoplanin aglycone (Chirobiotic TAG) |

| Mobile Phase | Ethanol-Water (80:20, v/v) |

| Flow Rate | 0.4 ml/min |

| Detection | UV at 210 nm |

| Linearity Range | 100 - 1600 µg/ml (for both enantiomers) |

| Limit of Detection (LOD) | 25 µg/ml (for each enantiomer) |

| Limit of Quantitation (LOQ) | 100 µg/ml (for each enantiomer) |

| Recovery | 98.3 - 99.8% |

| Reference | nih.gov |

Capillary Electrophoresis and Microchip-Based Analytical Systems

Capillary electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of charged species like (S)-4-Aminohex-5-enoic acid. psu.edusciex.com CE separates molecules based on their differential migration in an electric field, which depends on their charge-to-mass ratio. sciex.comsemanticscholar.org The technique is known for its high resolving power, short analysis times, and minimal sample and reagent consumption. europeanpharmaceuticalreview.com

For the analysis of (S)-4-Aminohex-5-enoic acid, which lacks a native fluorophore, derivatization is necessary for sensitive detection, particularly when using laser-induced fluorescence (LIF) detection. nih.gov A method has been developed using 5-Carboxytetramethylrhodamine succinimidyl ester for precolumn derivatization of the compound. The resulting fluorescent derivative can then be separated and detected with high sensitivity using capillary zone electrophoresis (CZE), the simplest mode of CE. europeanpharmaceuticalreview.comnih.gov This approach provides a powerful tool for analyzing the compound in complex biological matrices. nih.gov While microchip-based systems represent a further miniaturization of this technology offering even faster analysis times, specific applications for this compound are less documented in readily available literature.

Spectrophotometric and Spectrofluorimetric Assays in Biochemical Research

For routine quantification in biochemical research, spectrophotometric and spectrofluorimetric methods provide sensitive and straightforward options, though they lack the separative power of chromatography. These methods invariably rely on a derivatization reaction that yields a colored or fluorescent product.

Several reagents have been employed for this purpose. 7-chloro-4-nitrobenzofurazan (NBD-Cl) reacts with the primary amine of (S)-4-Aminohex-5-enoic acid to form a stable product that can be measured by both spectrophotometry (at ~460 nm) and spectrofluorimetry (emission at ~520 nm). nih.gov The reaction conditions, including pH, temperature, and time, must be carefully optimized to ensure quantitative derivatization. nih.gov

Another highly sensitive method involves derivatization with fluorescamine. nih.gov This reagent reacts rapidly with primary amines at an alkaline pH (e.g., 8.2) to form a highly fluorescent product, which can be measured with excitation at ~390 nm and emission at ~472 nm. nih.govresearchgate.net This method is noted for its high sensitivity, with detection limits in the low nanogram per milliliter range. nih.gov These assays are particularly useful for determining the compound in pharmaceutical formulations and can be adapted for biological samples. nih.govoup.com

Table 3: Spectroscopic Methods for Vigabatrin Analysis

| Parameter | Method 1 (NBD-Cl) | Method 2 (Fluorescamine) | Method 3 (NBD-Cl) |

| Derivatizing Agent | 7-chloro-4-nitrobenzofurazan (NBD-Cl) | Fluorescamine | 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) |

| Detection Mode | Spectrophotometry & Spectrofluorimetry | Spectrofluorimetry | Spectrofluorimetry |

| Absorption Max (λmax) | 460 nm | Not applicable | 473 nm |

| Excitation Max (λex) | Not specified | 390 nm | 465 nm |

| Emission Max (λem) | 520 nm | 472 nm | 532 nm |

| Linearity Range | 2-10 µg/ml (Spectro.) 0.05-1.00 µg/ml (Fluoro.) | 0.20-4.00 µg/ml | 0.042–0.208 µg/mL (in spiked plasma) |

| Limit of Detection (LOD) | 0.50 µg/ml (Spectro.) 0.01 µg/ml (Fluoro.) | 0.05 µg/ml | Not specified |

| Reference | nih.gov | nih.gov | oup.com |

Q & A

Q. What are the established synthetic routes for (S)-4-aminohex-5-enoic acid hydrochloride, and how can purity be ensured during purification?

Methodological Answer: The synthesis involves hydrolysis of 3-carboxamido-5-vinyl-2-pyrrolidone in aqueous acetone under controlled conditions. Key steps include:

- Reaction Setup : Use sodium ethoxide (NaOEt) in ethanol for deprotection.

- Purification : Recrystallization from aqueous acetone yields crystalline product (melting point 208–210°C). For chiral purity, employ Amberlite IR-120 column chromatography with 2 M ammonia elution .

- Quality Control : Validate purity via HPLC (>98%) and chiral chromatography to confirm enantiomeric excess .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

Methodological Answer: Key properties include:

- Solubility : 96.6 g/L in water (25°C), 5 mg/mL in PBS (pH 7.2), and limited solubility in organic solvents like DMSO .

- pKa : 4.61 (acidic proton), influencing ionization in biological buffers .

- Stability : Hydrochloride form enhances stability; store at 2–8°C in airtight containers to prevent hygroscopic degradation .

Q. How should researchers handle and store this compound to maintain stability?

Methodological Answer:

- Storage : Protect from moisture using desiccants; avoid prolonged exposure to light or temperatures >25°C .

- Safety : Use PPE (gloves, goggles) to prevent skin/eye irritation. In case of exposure, rinse with copious water and seek medical evaluation .

Advanced Research Questions

Q. What is the mechanistic role of this compound in modulating γ-aminobutyric acid (GABA) transaminase activity?

Methodological Answer: The compound acts as an irreversible inhibitor of GABA transaminase, increasing GABA levels in synaptic clefts. To study this:

Q. How can researchers resolve contradictions in reported IC50 values for GABA transaminase inhibition?

Methodological Answer: Discrepancies often arise from assay conditions. Standardize protocols by:

- Buffer Optimization : Use pH 7.4 Tris-HCl to mimic physiological conditions.

- Enzyme Source : Compare recombinant vs. tissue-extracted enzyme activity.

- Data Normalization : Include positive controls (e.g., vigabatrin) to calibrate results .

Q. What advanced analytical methods are recommended to confirm enantiomeric purity in synthetic batches?

Methodological Answer:

Q. How can metabolic pathways of this compound be mapped in vivo?

Methodological Answer:

Q. What strategies improve enantiomeric yield in asymmetric synthesis?

Methodological Answer:

Q. How does the hydrochloride salt form influence toxicity profiles compared to freebase analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.